REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.I[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C([O-])([O-])=O.[K+].[K+]>CCO>[CH2:9]([N:1]([CH2:6][CH2:7][CH2:2][CH2:3][CH2:4][CH3:5])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:2.3.4|
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ICCCCCC
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 27 h under Ar
|
Duration
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27 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
WASH
|
Details
|
The filtrate was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel with 4:1 hexane
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)N(C1=CC=CC=C1)CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |